molecular formula C17H16N2O2S B4977129 (5E)-3-(PROP-2-YN-1-YL)-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE

(5E)-3-(PROP-2-YN-1-YL)-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE

Cat. No.: B4977129
M. Wt: 312.4 g/mol
InChI Key: VOTGQBNILCBKCV-NTCAYCPXSA-N
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Description

(5E)-3-(PROP-2-YN-1-YL)-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that features a thiazolidine-2,4-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(PROP-2-YN-1-YL)-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the prop-2-yn-1-yl and pyrrolidin-1-yl phenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction efficiency and scalability. The use of packed-bed reactors and catalytic systems can enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(PROP-2-YN-1-YL)-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Toluene, dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-3-(PROP-2-YN-1-YL)-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-3-(PROP-2-YN-1-YL)-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: A class of compounds with similar core structures, often used in medicinal chemistry.

    Pyrrolidinyl derivatives: Compounds featuring the pyrrolidinyl group, known for their diverse biological activities.

Uniqueness

(5E)-3-(PROP-2-YN-1-YL)-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(5E)-3-prop-2-ynyl-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-2-9-19-16(20)15(22-17(19)21)12-13-5-7-14(8-6-13)18-10-3-4-11-18/h1,5-8,12H,3-4,9-11H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTGQBNILCBKCV-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C(=CC2=CC=C(C=C2)N3CCCC3)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C(=O)/C(=C\C2=CC=C(C=C2)N3CCCC3)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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